4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline

Description

Systematic IUPAC Nomenclature and Structural Representation

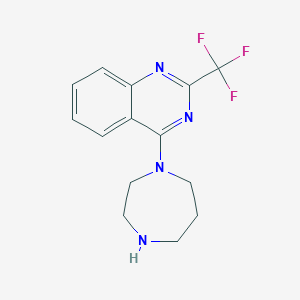

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as this compound. This nomenclature reflects the compound's structural complexity, beginning with the quinazoline core structure, which consists of a fused benzene and pyrimidine ring system. The numbering system follows standard quinazoline conventions, where the nitrogen atoms in the pyrimidine ring occupy positions 1 and 3, and the substituents are positioned accordingly.

The structural representation reveals a quinazoline backbone with two primary substituents attached at specific positions. At position 4 of the quinazoline ring, a 1,4-diazepan-1-yl group is attached, representing a seven-membered saturated ring containing two nitrogen atoms at positions 1 and 4. The diazepane ring adopts a chair-like conformation in its most stable state, contributing to the overall three-dimensional architecture of the molecule. At position 2 of the quinazoline system, a trifluoromethyl group is positioned, introducing significant electronegativity and lipophilicity to the molecular structure.

The InChI (International Chemical Identifier) representation provides a standardized method for describing the molecular structure: InChI=1S/C14H15F3N4/c15-14(16,17)13-19-11-5-2-1-4-10(11)12(20-13)21-8-3-6-18-7-9-21/h1-2,4-5,18H,3,6-9H2. This notation captures the complete connectivity and stereochemical information of the molecule, enabling precise structural identification across different chemical databases and research platforms.

CAS Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 1190198-38-9, which serves as the definitive identifier for this compound in chemical databases and regulatory systems. This CAS number ensures unambiguous identification and facilitates accurate communication among researchers, suppliers, and regulatory agencies worldwide.

Properties

IUPAC Name |

4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4/c15-14(16,17)13-19-11-5-2-1-4-10(11)12(20-13)21-8-3-6-18-7-9-21/h1-2,4-5,18H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKQYXUECQYYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169387 | |

| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-38-9 | |

| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can produce a variety of substituted quinazolines.

Scientific Research Applications

Medicinal Chemistry

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline has been investigated for its potential as a therapeutic agent. The incorporation of the trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and efficacy.

Case Study: Anticancer Activity

A study examined the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. The mechanism involves the modulation of specific signaling pathways associated with cell survival and death.

Neuropharmacology

The diazepane ring suggests potential applications in neuropharmacology, particularly as anxiolytic or antidepressant agents. Research indicates that compounds with similar structures can interact with GABA receptors, which are crucial for regulating anxiety and mood disorders.

Case Study: GABA Receptor Modulation

In vitro studies demonstrated that this compound exhibits affinity for GABA_A receptors, leading to anxiolytic-like effects in animal models. This finding supports further exploration of its therapeutic potential in treating anxiety disorders.

Synthetic Chemistry

The compound serves as an intermediate in synthesizing other biologically active molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced properties.

Table: Synthetic Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Modified quinazoline derivatives |

| Cyclization | Heat and acid catalyst | New bicyclic compounds |

These synthetic pathways highlight the versatility of this compound in developing new chemical entities.

Material Science

Recent investigations have explored the use of this compound in material science, particularly in creating fluorinated polymers with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices improves their mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials for aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diazepane and Trifluoromethyl Groups

The compound belongs to a broader class of diazepane-containing heterocycles. Key analogues include:

Key Observations :

- The trifluoromethyl group universally enhances metabolic stability across analogues .

Pharmacological Activity Comparison

- D3 Receptor Ligands: Compounds like 9b (56% yield) and 9h (34% yield) demonstrate the importance of substituent placement. The trifluoromethyl group in 9b enhances binding affinity, while cyanophenyl variants (e.g., 9a, 48% yield) show reduced potency, highlighting the -CF₃ group’s critical role .

- Slack Channel Activators : Dibenzoxazepine derivatives (e.g., compound 24 ) achieve 55% yields via flash chromatography, contrasting with lower yields (26–34%) for benzamide-based ligands, indicating scaffold-dependent synthetic efficiency .

Biological Activity

4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinazoline, with the CAS number 1190198-38-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15F3N, with a molecular weight of 296.3 g/mol. The presence of a trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 2.44 |

| This compound | HepG2 | 6.29 |

The IC50 values indicate that the compound is particularly effective against HCT-116 cells, suggesting a strong inhibitory effect on tumor cell proliferation .

The mechanism underlying the antitumor activity of this compound may involve the inhibition of topoisomerase II (Topo II). Compounds similar to this compound have been shown to disrupt DNA replication and transcription by stabilizing the DNA-topoisomerase complex.

Table 2: Topoisomerase II Inhibition

| Compound | IC50 (μM) |

|---|---|

| Doxorubicin | 8.23 |

| This compound | 15.16 |

These results indicate that while doxorubicin remains a potent Topo II inhibitor, the tested quinazoline derivative also demonstrates significant inhibitory activity .

Antimicrobial and Anticonvulsant Activities

In addition to its antitumor properties, quinazoline derivatives have been investigated for antimicrobial and anticonvulsant activities. Research indicates that modifications in the quinazoline structure can lead to enhanced antimicrobial efficacy against various bacterial strains . Moreover, certain derivatives exhibit anticonvulsant effects in animal models .

Case Studies

A notable study explored the synthesis and biological evaluation of various quinazoline derivatives, including this compound. The study found that structural variations significantly influenced biological activity, with certain modifications leading to increased potency against cancer cell lines and improved selectivity for Topo II inhibition .

Q & A

Basic: What are the common synthetic strategies for preparing 4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline?

Methodological Answer:

The synthesis typically involves multi-step pathways, starting with the construction of the quinazoline core. Key steps include:

- Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) under acidic conditions.

- Introduction of the 1,4-Diazepane Moiety : Nucleophilic substitution or Buchwald-Hartwig coupling using 1,4-diazepane as a nucleophile, often catalyzed by palladium or copper complexes .

- Trifluoromethyl Group Placement : Early-stage introduction via electrophilic substitution or late-stage functionalization using trifluoromethylation reagents like TMSCF₃ or Umemoto’s reagent .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Reference : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts, as highlighted in quinazoline derivative syntheses .

Basic: How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the quinazoline scaffold, 1,4-diazepane integration, and trifluoromethyl group placement.

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

- HPLC/UHPLC : Employ phenyl-hexyl columns (e.g., Ascentis® Express) to assess purity, with UV detection at 254 nm for aromatic systems .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, if applicable.

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this quinazoline derivative?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with modifications to the diazepane ring (e.g., ring size, substituents) and trifluoromethyl group position.

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target receptors like GABAA or kinase domains .

- Biological Assays : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., apoptosis assays in cancer cell lines) .

Reference : Prioritize analogs with enhanced solubility (e.g., via diazepane N-alkylation) to improve pharmacokinetic profiles .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Control for Experimental Variables : Standardize assay conditions (e.g., cell line origin, serum concentration) to minimize variability.

- Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream protein expression) to confirm mechanism .

- Replicate Synthesis : Verify compound purity (>95% via HPLC) and stability (e.g., under assay conditions) to rule out degradation artifacts .

Example : Discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays; adjust accordingly .

Basic: What initial bioactivity assays are appropriate for evaluating this compound’s pharmacological potential?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., GABAA receptor using [³H]flumazenil) to assess affinity .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify anti-proliferative activity .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) to explore therapeutic targets .

Advanced: How can computational tools enhance the understanding of this compound’s receptor interactions?

Methodological Answer:

- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., GABAA) to study binding stability and key residues (e.g., histidine 102 in the benzodiazepine pocket) .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy contributions of the trifluoromethyl group .

- ADMET Prediction : Tools like SwissADME to predict bioavailability, BBB penetration, and metabolic pathways.

Advanced: What strategies mitigate challenges in synthesizing the 1,4-diazepane moiety?

Methodological Answer:

- Ring-Closing Metathesis (RCM) : Use Grubbs catalyst to form the diazepane ring from diene precursors.

- Reductive Amination : Condense diamines with ketones, followed by NaBH₄ reduction to stabilize the seven-membered ring .

- Purification Challenges : Employ silica gel chromatography with NH₄OH-modified eluents to prevent amine adsorption .

Basic: How to design a robust literature review strategy for this compound?

Methodological Answer:

-

Keyword Optimization : Use Boolean terms (e.g., "quinazoline AND 1,4-diazepane AND trifluoromethyl") in databases like PubMed or SciFinder.

-

Filter Reviews : Limit searches to "Review Articles" on Google Scholar and prioritize recent publications (2018–2025) for updated SAR trends .

不可错过!高效查找文献综述技巧!01:55

-

Patent Mining : Use Espacenet to identify prior art on therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.